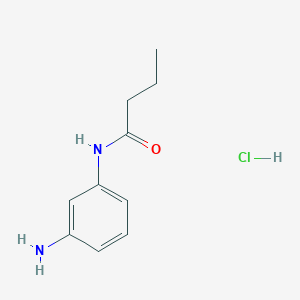
N-(3-氨基苯基)丁酰胺盐酸盐
描述
N-(3-aminophenyl)butanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is commonly used in proteomics research . The compound’s IUPAC name is N-(3-aminophenyl)butanamide hydrochloride .
Safety and Hazards
- MSDS : You can find the Material Safety Data Sheet (MSDS) here.
科学研究应用
神经保护潜力
广泛的研究强调了与 N-(3-氨基苯基)丁酰胺盐酸盐在结构上相关的化合物的显著神经保护作用,重点关注神经框架内的氧化应激、线粒体功能障碍、细胞凋亡和炎症。这些发现表明相关化合物在管理中风和各种神经退行性疾病方面具有更广泛的治疗潜力,强调了此类神经保护剂的多靶点作用。然而,从实验研究到临床应用的转变面临挑战,这凸显了进一步研究以弥合这一差距并充分利用这些化合物的神经保护能力的必要性 (Abdoulaye 和 Guo,2016 年)。
抗肿瘤疗效
与 N-(3-氨基苯基)丁酰胺盐酸盐在结构上相似的化合物 2-氨基-2-[2-(4-辛基苯基)]-1,3-丙二醇盐酸盐在临床前癌症模型中显示出有希望的抗肿瘤疗效。这种疗效归因于其激活导致 S1PR 独立机制的特定受体的能力。这些发现为利用结构相关的化合物作为癌症治疗中的潜在治疗剂开辟了途径,突出了进一步探索这些机制及其在肿瘤学中的应用的重要性 (Zhang 等人,2013 年)。
环境和农业影响
对尿素肥料使用的研究已经确定了与 N-(3-氨基苯基)丁酰胺盐酸盐在结构上相似的化合物,例如 N-(正丁基)硫代膦酰三酰胺。这些研究的重点是减轻尿素肥料对种子萌发和植物生长的不利影响,强调了此类化合物在改善农业实践和环境可持续性中的作用。控制尿素水解和减少有害物质挥发能力的能力凸显了这些化合物在环境科学和农业中的潜力 (Bremner,1995 年)。
属性
IUPAC Name |
N-(3-aminophenyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-4-10(13)12-9-6-3-5-8(11)7-9;/h3,5-7H,2,4,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYYOANOINUMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

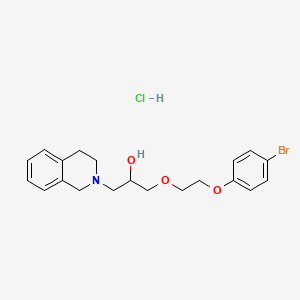
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3217498.png)
![[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B3217507.png)

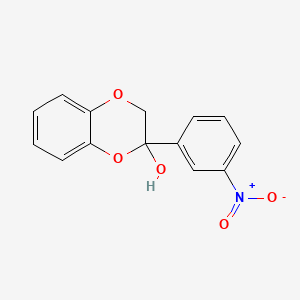
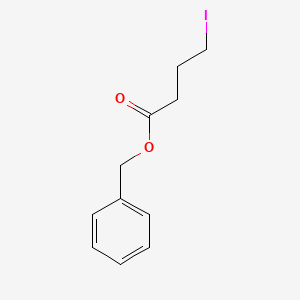
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B3217554.png)
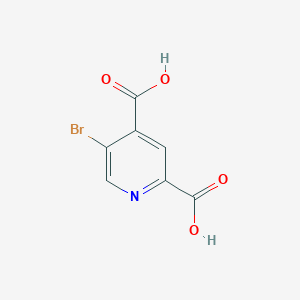
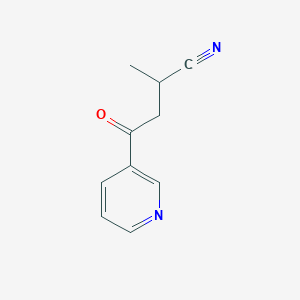
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride](/img/structure/B3217576.png)

![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)
![tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3217599.png)
